molecular formula C21H16F3N5OS B2650629 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 894063-74-2

2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2650629
CAS No.: 894063-74-2
M. Wt: 443.45
InChI Key: MLLVZFZICBBSJU-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative featuring a thioether-linked acetamide moiety. Its core structure comprises a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted at position 6 with a p-tolyl group and at position 3 with a thioether bridge connected to an N-(4-(trifluoromethyl)phenyl)acetamide group. The trifluoromethyl (-CF₃) and p-tolyl (-C₆H₄CH₃) substituents confer distinct electronic and steric properties, influencing solubility, target affinity, and metabolic stability.

Properties

IUPAC Name

2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5OS/c1-13-2-4-14(5-3-13)17-10-11-18-26-27-20(29(18)28-17)31-12-19(30)25-16-8-6-15(7-9-16)21(22,23)24/h2-11H,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLVZFZICBBSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The subsequent thiolation step introduces the thioether linkage, often using thiolating agents like thiourea or Lawesson’s reagent. The final step involves the acylation of the thiolated intermediate with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives:

  • Mechanism of Action : The compound is believed to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer cell lines, with flow cytometry confirming increased apoptotic cells at concentrations above 10 µM after 48 hours of treatment .
  • Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7), showing a notable reduction in cell viability with an increase in apoptotic markers, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Tests indicated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with an MIC of 32 µg/mL. The proposed mechanism involves disruption of bacterial cell membranes leading to cell lysis .
  • Case Study : In a series of tests evaluating antimicrobial efficacy against E. coli, the compound exhibited significant activity, supporting its development as a potential antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties:

  • Mechanism : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolo-Pyridazine Core : This can be achieved via cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introduction of functional groups to enhance biological activity.
  • Coupling Reactions : Attachment of phenyl and p-tolyl groups through urea linkage.

Industrial production methods would likely focus on optimizing these synthetic routes for high yield and purity, utilizing catalysts and controlled reaction conditions.

Mechanism of Action

The mechanism of action of 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core may interact with biological macromolecules, disrupting their normal function, while the trifluoromethylphenyl group enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Table 1: Kinase Inhibition Profiles

Kinase IC₅₀ (Subject Compound) IC₅₀ (Fluorophenyl Analog)
EGFR 30 nM 45 nM
c-Met 85 nM >1 μM
VEGFR2 120 nM 200 nM

The trifluoromethyl group enhances hydrophobic interactions with c-Met’s hinge region, while the thioether linker improves conformational flexibility .

ADME Properties

  • Solubility : Moderate (22 μM in PBS) due to the CF₃ group; replacing CF₃ with -OH increases solubility (120 μM) but reduces membrane permeability .
  • Metabolic Stability : Microsomal t₁/₂ = 28 min (human liver microsomes), outperforming analogs with bulkier substituents (e.g., tert-butyl, t₁/₂ = 15 min) .

Crystallinity

The compound exhibits low crystallinity (ΔHfus = 89 J/g), complicating formulation. Co-crystallization with succinic acid improved tabletability without affecting dissolution rates .

Biological Activity

The compound 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel derivative within the triazole and pyridazine family, recognized for its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A triazole ring fused with a pyridazine moiety.
  • A thioether linkage which may enhance biological activity.
  • A trifluoromethyl group that can influence lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of triazolo-pyridazine exhibit significant biological activities, particularly as anticancer agents. The following sections detail specific findings related to the compound's cytotoxicity and mechanism of action.

Cytotoxicity Studies

Cytotoxicity was evaluated using various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The MTT assay was employed to determine cell viability post-treatment.

Results Summary

Cell LineIC50 (μM)Mechanism of Action
A5491.06 ± 0.16Induces apoptosis
MCF-71.23 ± 0.18Cell cycle arrest in G0/G1 phase
HeLa2.73 ± 0.33Inhibits c-Met kinase activity

The compound exhibited notable cytotoxicity across all tested cell lines, with the most potent effects observed in A549 cells. The IC50 values indicate a strong potential for further development as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

  • Inhibition of c-Met Kinase : The compound demonstrated significant inhibitory activity against c-Met kinase, a known target in cancer therapy. The IC50 value for c-Met inhibition was reported at approximately 0.090 μM, comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .
  • Induction of Apoptosis : Studies showed that treatment with the compound led to late-stage apoptosis in A549 cells, indicating its role in promoting programmed cell death .

Case Studies and Literature Review

A review of literature reveals several studies focusing on similar triazolo-pyridazine derivatives:

  • Triazolo-Pyridazine Derivatives : A study synthesized various derivatives and tested their anticancer properties against multiple cell lines. Compounds with similar structural features exhibited moderate to high cytotoxicity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the triazole or pyridazine rings can significantly alter biological activity, suggesting avenues for optimizing efficacy .
  • In Vivo Studies : While most current findings are based on in vitro assays, preliminary in vivo studies are needed to evaluate pharmacokinetics and therapeutic potential in animal models.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones under reflux in ethanol or acetonitrile, followed by Suzuki-Miyaura coupling to introduce aryl groups like p-tolyl . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic ring formation .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions to attach substituents like the trifluoromethylphenyl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol/water mixtures) ensure >95% purity. Elemental analysis (C, H, N) and HPLC (C18 column, acetonitrile/water mobile phase) validate purity .

Basic Question: What analytical techniques are essential for structural characterization?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the triazolo-pyridazine core (e.g., δ 8.2–8.5 ppm for pyridazine protons) and thioacetamide moiety (δ 3.8–4.2 ppm for SCH₂) .
    • IR : Confirm thioamide C=S stretch (∼1250 cm⁻¹) and triazole C=N (∼1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and confirm bond angles/planarity of the triazolo-pyridazine system .

Advanced Question: How can researchers resolve contradictions in bioactivity data across similar triazolo-pyridazine derivatives?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce target binding affinity compared to electron-donating groups (e.g., methoxy) .
  • Experimental design : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic inhibition assays) .
  • Data normalization : Compare results against positive controls (e.g., staurosporine for kinase inhibition) and account for solvent effects (DMSO <1% v/v) .

Advanced Question: What computational strategies predict binding modes and SAR for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the triazolo-pyridazine core occupying the ATP-binding pocket and the thioacetamide tail forming hydrogen bonds with catalytic residues .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² >0.7) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .

Basic Question: How should researchers assess the compound’s stability under experimental conditions?

Answer:

  • Solution stability : Monitor degradation in PBS (pH 7.4) and DMSO over 72 hours via HPLC. Adjust storage to -20°C in amber vials if degradation exceeds 10% .
  • Thermal stability : TGA/DSC analysis (heating rate 10°C/min) reveals decomposition temperatures (>200°C for most triazolo-pyridazines) .
  • Light sensitivity : UV-Vis spectroscopy (λ = 254 nm exposure for 24 hours) detects photodegradation products .

Advanced Question: What strategies optimize selectivity against off-target receptors?

Answer:

  • Pharmacophore screening : Use Schrödinger’s Phase to align the compound with known selective inhibitors, emphasizing the p-tolyl group’s role in steric exclusion from off-target pockets .
  • Counter-screening : Test against panels of related receptors (e.g., kinase families beyond the primary target) at 10 µM .
  • Covalent docking : If the thioacetamide acts as a warhead, validate covalent binding via mass spectrometry (detect adducts with catalytic cysteine residues) .

Basic Question: What safety protocols are advised for handling this compound?

Answer:

  • Hazard mitigation : While GHS data may be limited for this specific compound, assume acute toxicity (Category 4) based on structurally related acetamides. Use PPE (gloves, goggles) and fume hoods .
  • First aid : For skin contact, wash with 10% ethanol/water; for inhalation, administer oxygen if respiratory distress occurs .
  • Waste disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize sulfur and fluorine byproducts .

Advanced Question: How can metabolic stability and pharmacokinetics (PK) be predicted preclinically?

Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound loss via LC-MS/MS. Cl₋int <15 µL/min/mg indicates favorable PK .
    • Plasma protein binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability .
  • In silico tools : SwissADME predicts logD (pH 7.4) and BBB permeability. Adjust substituents (e.g., reduce logP with polar groups) to enhance solubility .

Advanced Question: What mechanistic studies elucidate the role of the trifluoromethyl group in target engagement?

Answer:

  • Isothermal titration calorimetry (ITC) : Compare binding thermodynamics (ΔH, ΔS) of the trifluoromethyl analog vs. non-fluorinated analogs to assess hydrophobic vs. enthalpic contributions .
  • ¹⁹F NMR : Monitor chemical shift perturbations in the target protein’s active site upon ligand binding .
  • Cryo-EM : Resolve ligand-protein complexes at 3–4 Å resolution to visualize fluorine-protein interactions .

Advanced Question: How can researchers design SAR studies to balance potency and toxicity?

Answer:

  • Scaffold hopping : Replace the triazolo-pyridazine core with triazolo-thiadiazines to reduce hepatotoxicity while retaining potency (see ) .
  • Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) to the thioacetamide moiety to mitigate off-target effects .
  • Toxicogenomics : Perform RNA-seq on treated cell lines to identify pathways upregulated in cytotoxicity (e.g., oxidative stress response) .

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